1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Overview
Description
1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a piperidine ring attached to a pyrrolidinone moiety, which is further substituted with a dimethylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a diketone with an amine under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrolidinone intermediate reacts with a dimethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring through a nucleophilic substitution reaction, where the intermediate reacts with a piperidine derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, resulting in the formation of alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and pain management.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or interact with receptors in the nervous system to alleviate pain.
Comparison with Similar Compounds
1-[1-(2,5-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
Bupivacaine: A local anesthetic with a similar piperidine structure but different substituents, used for pain management.
Mepivacaine: Another local anesthetic with a similar structure, used for regional anesthesia.
Ropivacaine: A local anesthetic with a similar structure, known for its long-lasting effects and reduced toxicity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrrolidinone ring, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-[1-(2,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-11-3-4-12(2)14(9-11)21-16(22)10-15(18(21)24)20-7-5-13(6-8-20)17(19)23/h3-4,9,13,15H,5-8,10H2,1-2H3,(H2,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHZFASOQAOIGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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